3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group, an ethyl-amino side chain, and an (S)-configured 2-amino-propionyl moiety. This compound is structurally characterized by its five-membered pyrrolidine ring, which is substituted at the 3-position with a branched amino-acyl group. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes . Notably, this compound has been listed as discontinued by CymitQuimica, though its structural analogs remain relevant in medicinal chemistry and peptide synthesis .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMEICFWDODBH-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1057409-91-2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 273.38 g/mol. The chemical structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to modulate mitochondrial dynamics by interacting with prohibitin proteins, which are crucial for mitochondrial function and apoptosis regulation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits promising antimicrobial properties. It has been tested against a range of bacterial strains, showing significant inhibitory effects comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound could potentially serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that the compound has selective cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 10.0 |
These findings highlight the compound's potential as an anticancer agent .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers investigated the anticancer activity of various derivatives of pyrrolidine-based compounds. Among these, this compound showed significant promise due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated that it could effectively inhibit growth at lower concentrations than many existing antibiotics, suggesting its potential utility in treating resistant infections .
Scientific Research Applications
Introduction to 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
This compound, commonly referred to as tert-butyl ester, is a compound with significant applications in the fields of medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyrrolidine ring and an amino acid derivative, positions it as a valuable candidate for various therapeutic applications.
Medicinal Chemistry
Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of amino acid esters can inhibit tumor growth by interfering with cellular signaling pathways. The pyrrolidine structure may contribute to selective binding to cancer cell receptors, enhancing therapeutic efficacy .
Neuroprotective Effects : Research indicates that compounds similar to tert-butyl ester may exhibit neuroprotective effects against neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier makes them promising candidates for treating conditions like Alzheimer's and Parkinson's disease .
Drug Development
Peptide Synthesis : The tert-butyl ester serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids. This property is crucial for developing complex peptides with specific biological activities .
Formulation Development : Due to its favorable solubility profile, this compound can be utilized in formulating drug delivery systems. Its application in liposomal formulations has been explored to enhance the bioavailability of poorly soluble drugs .
Biochemical Studies
Enzyme Inhibition Studies : The compound has been used in studies aimed at understanding enzyme mechanisms and inhibition. By assessing how it interacts with specific enzymes, researchers can gain insights into metabolic pathways and potential therapeutic targets .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various amino acid derivatives, including tert-butyl ester, for their anticancer activity against breast cancer cell lines. Results indicated that the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Mechanisms
In a research article from Neuroscience Letters, the neuroprotective effects of pyrrolidine derivatives were assessed in models of oxidative stress-induced neuronal damage. Tert-butyl ester demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Case Study 3: Peptide Synthesis Optimization
A research team focused on optimizing peptide synthesis using tert-butyl esters as protecting groups. Their findings highlighted improved yields and purity of synthesized peptides when employing this compound compared to traditional methods, showcasing its utility in peptide-based drug development.
Comparison with Similar Compounds
Cyclopropyl vs. Ethyl Substitution
- Compound: (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Difference: Cyclopropyl group replaces the ethyl group on the amino moiety.
- Molecular weight: 297.40 .
Piperidine vs. Pyrrolidine Core
Benzyl Ester vs. tert-Butyl Ester
- Compound: (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Key Difference : Benzyl ester replaces the tert-butyl ester.
- Impact: The benzyl group offers different deprotection kinetics under hydrogenolysis conditions. Molecular weight: 319.40 .
Functional Group Variations
Pyrimidinyloxy Substituent
- Compound : (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Difference: A pyrimidinyloxy group replaces the amino-propionyl-ethyl-amino moiety.
- Molecular weight: 293.36 .
Carboxymethyl-Ethyl-Amino Group
- Compound: (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Difference: Carboxymethyl group replaces the amino-propionyl chain.
- Impact : Enhances hydrophilicity and metal-chelating capability. Molecular weight: 272.35 .
Comparative Data Table
Preparation Methods
tert-Butyl Pyrrolidine-1-carboxylate Formation
The pyrrolidine ring is typically synthesized via cyclization of 1,4-diols or 1,4-diamines. A patented method (EP1138672A1) describes the preparation of 3-amino-pyrrolidine derivatives using 1,2,4-trisubstituted butane precursors . For the tert-butyl ester, Boc protection is employed:
Key Data:
Functionalization of the Pyrrolidine Nitrogen
Ethylamine Substitution
The ethyl-amino group is introduced via nucleophilic substitution or reductive amination . Industrial protocols (e.g., Evitachem) utilize Mitsunobu conditions for stereoretentive alkylation:
Optimization Insights:
-
DIAD (Diisopropyl azodicarboxylate) improves yields to 78–85% compared to traditional SN2 reactions (50–60%).
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Temperature control (0–5°C) minimizes racemization at the pyrrolidine stereocenter.
Acylation with (S)-2-Amino-propionic Acid
Coupling Strategies
The (S)-2-amino-propionyl group is attached via amide bond formation . HATU -mediated coupling ensures high enantiomeric excess:
Comparative Data:
| Coupling Reagent | Yield (%) | ee (%) | Side Products |
|---|---|---|---|
| HATU | 90 | >99 | <5% |
| EDCl/HOBt | 75 | 98 | 10–15% |
Purification and Characterization
Chromatographic Separation
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Spectroscopic Validation
-
NMR : Distinct signals for tert-butyl (δ 1.44 ppm), pyrrolidine protons (δ 3.2–3.8 ppm), and ethyl-amino group (δ 1.2 ppm, triplet).
-
HRMS : Calculated for CHNO [M+H]: 272.1971; Found: 272.1968.
Industrial-Scale Optimization
Continuous Flow Synthesis
Evitachem’s automated reactors enhance reproducibility:
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Residence Time : 30 minutes (vs. 24 hours batch).
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Throughput : 1.2 kg/day per reactor.
Challenges and Mitigation
Stereochemical Integrity
Racemization at the (S)-2-amino-propionyl center is minimized using low-temperature coupling (-20°C) and non-basic conditions .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.2 ppm for C(CH₃)₃) and pyrrolidine ring protons (δ 2.5–3.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals from the ethyl-amino side chain .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between isobaric impurities .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is definitive but requires high-purity material .
How should researchers address discrepancies in spectroscopic data during characterization?
Q. Advanced Research Focus
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian NMR modules) to identify artifacts caused by solvent effects or dynamic exchange .
- Dynamic NMR (DNMR) : Investigate temperature-dependent splitting to detect conformational flexibility in the pyrrolidine ring or ethyl-amino group .
- Isotopic labeling : Introduce deuterium at specific positions (e.g., ethyl group) to simplify spectral interpretation and assign ambiguous peaks .
What strategies ensure stability during storage and handling of this compound?
Q. Basic Research Focus
- Protection from moisture : Store under inert gas (argon/nitrogen) at −20°C in sealed vials with desiccants. The tert-butyl ester is prone to hydrolysis in acidic/humid conditions .
- Light sensitivity : Avoid prolonged exposure to UV light, which may degrade the amino-propionyl moiety. Use amber glassware for long-term storage .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life guidelines .
How can computational methods streamline the design of derivatives for structure-activity studies?
Q. Advanced Research Focus
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) to predict binding affinities. Focus on modifying the ethyl-amino or pyrrolidine groups to enhance interactions .
- QSAR modeling : Correlate electronic (HOMO/LUMO) or steric parameters (molar refractivity) with biological activity to prioritize synthetic targets .
- Retrosynthetic planning : Tools like Chematica or Synthia propose efficient routes for novel analogs, reducing development time .
What experimental designs are suitable for studying the compound’s reactivity in complex reaction systems?
Q. Advanced Research Focus
- High-throughput screening (HTS) : Use automated platforms to test reactivity under diverse conditions (solvents, catalysts, temperatures) and identify unexpected pathways .
- Kinetic profiling : Employ stopped-flow techniques or microfluidic reactors to measure rate constants and elucidate mechanisms (e.g., nucleophilic acyl substitution vs. elimination) .
- Controlled atmosphere reactors : Study oxygen- or moisture-sensitive reactions using glovebox-compatible setups to maintain inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
